molecular formula C16H18N2OS B2647249 2-[(4-Aminophenyl)thio]-N-(3-methylphenyl)-propanamide CAS No. 899016-19-4

2-[(4-Aminophenyl)thio]-N-(3-methylphenyl)-propanamide

Cat. No.: B2647249
CAS No.: 899016-19-4
M. Wt: 286.39
InChI Key: IOBOZATWQHICHW-UHFFFAOYSA-N
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Description

2-[(4-Aminophenyl)thio]-N-(3-methylphenyl)-propanamide is a synthetic organic compound with a molecular formula of C16H18N2OS and a molecular weight of 286.40 g/mol . It is supplied as a high-purity chemical for research and development purposes. This compound is classified as a pharmaceutical intermediate, indicating its primary value in the synthesis and discovery of novel bioactive molecules . The structure of this compound features a propanamide core, substituted with a (4-aminophenyl)thio group and a 3-methylphenyl (m-tolyl) ring system. The presence of both an aromatic amine and a thioether linkage in its structure makes it a versatile building block for further chemical functionalization. Such intermediates are crucial in the development of potential therapeutic agents, particularly in the construction of more complex molecules designed for biological evaluation. Researchers may explore its application in various domains, including medicinal chemistry and drug discovery. The aniline and amide functionalities are common pharmacophores found in compounds with a range of biological activities. This product is intended for use by qualified laboratory professionals only. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human consumption. The buyer assumes all responsibility for confirming the compound's identity and purity and for its safe handling and use.

Properties

IUPAC Name

2-(4-aminophenyl)sulfanyl-N-(3-methylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2OS/c1-11-4-3-5-14(10-11)18-16(19)12(2)20-15-8-6-13(17)7-9-15/h3-10,12H,17H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOBOZATWQHICHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C(C)SC2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Aminophenyl)thio]-N-(3-methylphenyl)-propanamide typically involves the reaction of 4-aminothiophenol with 3-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-[(4-Aminophenyl)thio]-N-(3-methylphenyl)-propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds with similar structural features to 2-[(4-Aminophenyl)thio]-N-(3-methylphenyl)-propanamide may exhibit anticancer properties. For instance, studies have shown that thioamide derivatives can inhibit the growth of cancer cells, particularly those resistant to chemotherapy agents. The incorporation of the aminophenyl group is believed to enhance the interaction with biological targets involved in tumorigenesis .

Enzyme Inhibition

The compound may also serve as an inhibitor for specific enzymes involved in metabolic pathways. For example, thioamide derivatives have been studied for their ability to inhibit enzymes like cyclooxygenase, which plays a crucial role in inflammation and cancer progression. This inhibition can potentially lead to therapeutic applications in treating inflammatory diseases and cancer .

Proteomics Research

This compound has been utilized in proteomics research due to its ability to modify proteins through covalent bonding. This property allows researchers to study protein interactions and functions more effectively, providing insights into cellular mechanisms and disease pathology .

Toxicological Studies

The compound's potential toxicity is also a subject of investigation. Toxicological assessments are crucial for understanding the safety profile of new chemical entities before they can be considered for therapeutic use. Studies have been conducted to evaluate the compound's effects on various biological systems, including its impact on cell viability and potential carcinogenicity .

Study 1: Anticancer Efficacy

In a study examining the anticancer efficacy of thioamide compounds, researchers found that derivatives similar to this compound significantly inhibited the proliferation of PhIP-resistant cancer cells. The study highlighted the compound's ability to induce apoptosis in these resistant cell lines, suggesting its potential as a therapeutic agent against certain types of cancer .

Study 2: Enzyme Inhibition Profile

Another study focused on the enzyme inhibition profile of thioamide derivatives, including this compound. The results indicated that these compounds could effectively inhibit cyclooxygenase activity, leading to reduced inflammatory responses in vitro. This finding supports further exploration of thioamides as anti-inflammatory agents .

Mechanism of Action

The mechanism of action of 2-[(4-Aminophenyl)thio]-N-(3-methylphenyl)-propanamide involves its interaction with specific molecular targets. In antimicrobial applications, it disrupts bacterial cell membranes and inhibits essential enzymes. In anticancer research, it interferes with cell division and induces apoptosis in cancer cells .

Comparison with Similar Compounds

Key Observations :

  • Lipophilicity : Methyl and halogenated substituents (e.g., 3-chloro-4-methoxyphenyl) increase logP values, enhancing membrane permeability .
  • Solubility : Polar groups (e.g., methoxy, benzodioxole) improve aqueous solubility compared to purely alkyl-substituted analogs .

Structure-Activity Relationships (SAR)

  • N-Aryl Substitutions: Electron-withdrawing groups (e.g., nitro, chloro) enhance binding to electrophilic targets (e.g., enzyme active sites) but may reduce metabolic stability .
  • Thioether Group: The 4-aminophenylthio moiety is critical for redox activity, as seen in CFTR inhibitors (e.g., ’s compound with a fluoro-methylphenyl group) .

Biological Activity

2-[(4-Aminophenyl)thio]-N-(3-methylphenyl)-propanamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, exploring its mechanisms of action, related research findings, and potential applications.

Chemical Structure and Properties

The compound features a thioether linkage between an aminophenyl group and a propanamide moiety, which contributes to its unique chemical and biological properties. The presence of the thioether group is believed to enhance its interaction with biological targets.

The exact mechanism of action for this compound is not fully elucidated; however, it is suggested that the compound interacts with specific proteins and enzymes within cellular pathways. This interaction may lead to changes in cellular behavior, including apoptosis in cancer cells and inhibition of microbial growth.

Anticancer Activity

Research indicates that derivatives of compounds similar to this compound exhibit significant anticancer properties. For example, studies have shown that related compounds can induce cytotoxic effects on various cancer cell lines, such as:

  • ZR-75-1 (human mammary carcinoma)
  • T47D (human breast cancer)
  • MCF-7 (breast cancer)
  • IGROV-1 (ovarian cancer)

In vitro studies have demonstrated that these compounds can significantly retard tumor growth in xenograft models, indicating their potential as therapeutic agents against cancer .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it may exhibit activity against a range of pathogens, although specific data on its efficacy compared to established antimicrobial agents is still needed .

Research Findings and Case Studies

Several studies have explored the biological activity of similar compounds, providing insights into the potential efficacy of this compound. Below are key findings from various research efforts:

StudyFindings
Preclinical Evaluation Compounds similar to this compound showed selective antitumor properties in vitro and in vivo. Notably, metabolic pathways involving cytochrome P450 were implicated in their activation .
Antioxidant Activity Related derivatives exhibited antioxidant properties superior to well-known antioxidants like ascorbic acid, indicating potential for broader therapeutic applications .
Molecular Targeting Research suggests that these compounds may selectively target cancer cells through mechanisms involving apoptosis and cell cycle disruption .

Conclusion and Future Directions

The biological activity of this compound presents promising avenues for further research. Its potential as an anticancer agent warrants more extensive studies to fully understand its mechanisms and optimize its efficacy. Additionally, exploration into its antimicrobial properties could lead to new therapeutic options in infectious diseases.

Future research should focus on:

  • Detailed mechanism elucidation through molecular docking studies.
  • In vivo efficacy assessments using established animal models.
  • Investigating combinatory effects with existing anticancer and antimicrobial therapies.

Q & A

Q. What are the optimized synthetic routes for 2-[(4-Aminophenyl)thio]-N-(3-methylphenyl)-propanamide, and how do reaction conditions influence yield?

The synthesis of thioether-containing propanamide derivatives typically involves nucleophilic substitution or coupling reactions. For example, a related compound with a triazole-thioether moiety was synthesized via reaction of 5-amino-4-isopropyl-4H-1,2,4-triazole-3-thiol with a chloro-propanamide precursor, yielding 37% under controlled conditions . Higher yields (87–88%) have been reported for structurally analogous compounds when using purified starting materials and optimized stoichiometry . Key factors affecting yield include:

  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of thiol intermediates.
  • Temperature : Reactions at 60–80°C minimize side-product formation.
  • Catalysts : Base catalysts (e.g., K₂CO₃) improve deprotonation of thiol groups.

Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR are essential for confirming regioselectivity and bond formation. For example, aromatic protons in the 4-aminophenyl group typically resonate at δ 6.5–7.0 ppm, while the propanamide methyl group appears at δ 1.2–1.5 ppm .
  • Mass Spectrometry : HR-ESI-MS provides accurate molecular weight validation (e.g., observed m/z 338.2 [M+H]⁺ matches theoretical values within 2 ppm error ).
  • HPLC : Reverse-phase HPLC with UV detection (λ = 220 nm) confirms purity (>99%) and retention time consistency (e.g., tR = 17.8 min under specific conditions) .

Q. What preliminary biological screening approaches are recommended for this compound?

Initial pharmacological screening should focus on target-specific assays. For structurally related anticonvulsant propanamides, in vivo seizure models (e.g., maximal electroshock) and in vitro enzyme inhibition assays (e.g., GABA aminotransferase) are used . Dose-response studies (1–100 µM) and toxicity profiling (e.g., hepatocyte viability) are critical for establishing therapeutic windows.

Advanced Research Questions

Q. How can computational methods like DFT elucidate structure-property relationships for non-linear optical (NLO) applications?

Density Functional Theory (DFT) calculations predict hyperpolarizability (β) and dipole moment, key parameters for NLO materials. For triazole-thioether propanamides, electron-withdrawing substituents (e.g., nitro groups) enhance β values by stabilizing charge-transfer states . Gaussian09 simulations with B3LYP/6-311++G(d,p) basis sets can map frontier molecular orbitals, identifying regions of high electron density for targeted structural modifications .

Q. What strategies resolve contradictions in biological activity data across structural analogs?

Discrepancies in activity often arise from subtle structural differences. For example:

  • Steric effects : Bulky substituents (e.g., trifluoromethyl) may hinder target binding despite favorable electronic properties .
  • Metabolic stability : Sulfur oxidation (e.g., thioether to sulfone) can alter pharmacokinetics, as seen in antichlamydial propanamides .
    Use combinatorial libraries and SAR studies to isolate critical functional groups. For anticonvulsant analogs, pyrimidine-thioether derivatives showed enhanced activity over triazole analogs due to improved blood-brain barrier penetration .

Q. How do advanced NMR techniques (e.g., 2D-COSY, NOESY) resolve conformational ambiguities?

2D-COSY identifies coupling between adjacent protons (e.g., confirming the thioether linkage via correlations between aromatic and methylene protons). NOESY detects spatial proximity, such as intramolecular hydrogen bonding between the amide NH and sulfur atom, which stabilizes planar conformations critical for target binding .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.